N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups The compound includes an oxadiazole ring, a benzodioxine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. The benzodioxine moiety can be introduced via a separate synthetic step, often involving the reaction of catechol derivatives with suitable reagents. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine source under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and the benzodioxine moiety allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-7-11(15-19-14-7)13-12(16)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6H2,1H3,(H,13,15,16) |
InChI Key |
HVABPYOMCYZSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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